![molecular formula C5H2Cl2N4 B2367738 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 883738-16-7](/img/structure/B2367738.png)

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine

Descripción general

Descripción

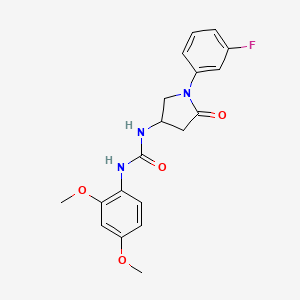

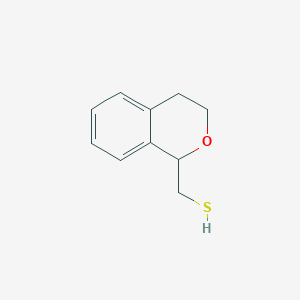

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is a part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family . This family comprises an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is a heterocyclic scaffold that is present in diverse important structures in agriculture and medicinal chemistry .Aplicaciones Científicas De Investigación

Biological Activities

- Triazolopyrimidines, including 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine, are significant in both agriculture and medicinal chemistry. They exhibit a range of biological activities such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).

Synthesis and Chemical Properties

- The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,2,4]triazolo[1,5-c] analogues through Dimroth rearrangement has been detailed. The halogen functionalities on the pyrimidine nucleus make these products versatile synthetic intermediates for further diversification (Tang et al., 2014).

Antitumor Activity

- Novel platinum(II) complexes with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activity against various human cancer cell lines, indicating their potential in cancer treatment (Łakomska et al., 2004).

Medicinal Chemistry

- The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold, which includes 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine, is known for its wide range of pharmacological activities such as anticancer, antimicrobial, and anti-tubercular properties. This scaffold is used in various clinical trials and marketed drugs (Merugu et al., 2022).

Synthetic Approaches

- Synthetic methods for creating [1,2,4]triazolo[1,5-a]pyrimidines, including 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine, have been reviewed, focusing on annulation techniques and Dimroth rearrangement (Fizer & Slivka, 2016).

Coordination Compounds

- Research over the last 15 years has focused on developing coordination compounds with 1,2,4-triazolo[1,5 -a ]pyrimidines, including their applications in anticancer, antiparasitic, and antibacterial prodrugs (Łakomska & Fandzloch, 2016).

Anticancer Activity

- The nanoencapsulation of a ruthenium(ii) complex with triazolopyrimidine in liposomes has been explored as a method to enhance its anticancer activity against melanoma cell lines (Fandzloch et al., 2020).

Propiedades

IUPAC Name |

5,7-dichloro-[1,2,4]triazolo[1,5-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUZPWYMVLAXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N2C1=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2367660.png)

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)